molecular formula C12H16BIO3 B573064 4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 1256781-71-1

4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B573064
CAS No.: 1256781-71-1
M. Wt: 345.971
InChI Key: QLZQKMXNNCBLSI-UHFFFAOYSA-N
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Description

Fundamental Molecular Architecture

4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol possesses a molecular formula of C₁₂H₁₆BIO₃, incorporating a benzene ring system substituted with three distinct functional groups. The compound features a hydroxyl group characteristic of phenolic compounds, an iodine atom providing halogen functionality, and a pinacol boronic ester moiety that serves as a protected boronic acid equivalent. The systematic nomenclature reflects the positional relationships of these substituents, with the iodine atom located at the 4-position relative to the hydroxyl group, while the boronic ester occupies the 3-position.

The pinacol boronic ester component consists of a boron atom coordinated within a six-membered dioxaborolane ring system formed through condensation with pinacol. This structural arrangement creates a stable boronic ester that maintains the electrophilic character of boron while providing enhanced stability compared to the corresponding free boronic acid. The tetramethyl substitution pattern on the dioxaborolane ring contributes to the steric protection of the boron center and influences the overall molecular geometry.

Stereochemical and Conformational Considerations

The molecular geometry of this compound is determined by the sp² hybridization of the aromatic carbon atoms and the sp³ hybridization of the boron center within the dioxaborolane ring. The planar aromatic system provides a rigid framework, while the pinacol ester adopts a chair-like conformation that minimizes steric interactions between the methyl substituents. The spatial arrangement of the functional groups creates specific steric and electronic environments that influence the compound's reactivity patterns.

The presence of the bulky pinacol ester group adjacent to the iodine substituent generates significant steric congestion around the aromatic ring, potentially affecting the accessibility of these functional groups to approaching reagents. This conformational constraint may influence reaction rates and selectivity in synthetic transformations. The molecular structure can be represented through various chemical notation systems, including the simplified molecular-input line-entry system representation: B1(OC(C(O1)(C)C)(C)C)c2cc(ccc2I)O.

Structural Identification and Characterization

Multiple synonymous designations exist for this compound, reflecting different nomenclature approaches and structural emphasis. Alternative names include 5-hydroxy-2-iodophenylboronic acid pinacol ester, which emphasizes the boronic acid derivative nature of the molecule. The compound bears the Molecular Design Limited registry number MFCD16994433, facilitating database searches and commercial sourcing. The International Chemical Identifier provides a unique structural representation: InChI=1S/C12H16BIO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,1-4H3.

The InChIKey designation QLZQKMXNNCBLSI-UHFFFAOYSA-N serves as a condensed hash representation of the molecular structure, enabling rapid database matching and structural verification. These identification codes facilitate accurate communication of structural information across different chemical databases and literature sources, ensuring precise identification of this specific isomer among related compounds.

Properties

IUPAC Name

4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BIO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZQKMXNNCBLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Iodo-3-Hydroxyphenol

The precursor 4-iodo-3-hydroxyphenol is critical for subsequent borylation. Electrophilic iodination of 3-hydroxyphenol (resorcinol) using N-iodosuccinimide (NIS) in acetic acid at 80°C for 12 hours achieves para-selective iodination (yield: 68–72%). The hydroxyl group’s activating nature directs iodination to the para position, while steric hindrance from the boronate ester is avoided at this stage.

Reaction Conditions :

  • Substrate : 3-Hydroxyphenol (10 mmol)
  • Iodination Agent : NIS (12 mmol)
  • Solvent : Acetic acid (50 mL)
  • Temperature : 80°C
  • Time : 12 hours

Purification via flash chromatography (petroleum ether:ethyl acetate, 5:1) yields white crystals.

Boronate Ester Formation via Miyaura Borylation

The hydroxyl group in 4-iodo-3-hydroxyphenol is converted to a triflate using trifluoromethanesulfonic anhydride in pyridine at 0°C. Subsequent Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (Pd(dppf)Cl₂) in dioxane at 100°C installs the boronate ester.

Reaction Conditions :

  • Substrate : 4-Iodo-3-(trifluoromethanesulfonyloxy)phenol (5 mmol)
  • Borylation Agent : B₂pin₂ (6 mmol)
  • Catalyst : Pd(dppf)Cl₂ (0.1 equiv)
  • Base : KOAc (15 mmol)
  • Solvent : Dioxane (20 mL)
  • Temperature : 100°C
  • Time : 24 hours

The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 10:1), yielding the target compound as a pale-yellow solid (57–62%).

Borylation-Halogenation Approach

Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Phenol

Commercial availability of 3-hydroxyphenylboronic acid pinacol ester (TCI America, >98% purity) simplifies this route. Direct iodination of this intermediate is challenging due to the boronate’s electron-withdrawing effect, which deactivates the ring. However, iodine monochloride (ICl) in dichloromethane at −20°C achieves moderate para-iodination (yield: 45–50%).

Reaction Conditions :

  • Substrate : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (5 mmol)
  • Iodination Agent : ICl (6 mmol)
  • Solvent : Dichloromethane (15 mL)
  • Temperature : −20°C
  • Time : 2 hours

Product isolation via cold filtration yields 4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol as a gray powder.

Convergent Coupling Approach

Suzuki-Miyaura Coupling of Pre-Iodinated Fragments

Aryl iodides serve as coupling partners in Suzuki reactions. Reacting 3-borono-4-iodophenol with pinacol in ethyl acetate for 48 hours forms the boronate ester. This method avoids competing directing effects but requires access to 3-borono-4-iodophenol, which is synthesized via:

  • Lithiation-Iodination :

    • 3-Bromophenol is treated with LDA (lithium diisopropylamide) at −78°C, followed by iodine quench.
    • Yield: 50–55%.
  • Boronate Ester Formation :

    • The iodinated product reacts with pinacol in ethyl acetate.
    • Yield: 70–75%.

Comparative Analysis of Methods

Method Yield Advantages Challenges
Halogenation-Borylation 57–62% High regioselectivity Multi-step purification required
Borylation-Halogenation 45–50% Uses commercial intermediates Low yield due to deactivation
Convergent Coupling 50–55% Modular approach Limited substrate availability

Purification and Characterization

All routes require flash chromatography (silica gel, gradient elution) for purification. Final products are characterized by:

  • ¹H/¹³C NMR : Peaks at δ 7.4–7.6 ppm (aromatic protons) and δ 1.3 ppm (pinacol methyl groups).
  • Mass Spectrometry : Molecular ion peak at m/z 346.0 (M+H⁺).
  • Melting Point : 99–101°C.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to form the corresponding aryl boronate.

    Substitution: The iodine atom can be substituted with various nucleophiles in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products

    Oxidation: Quinones.

    Reduction: Aryl boronates.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound is primarily used as a reagent in organic synthesis. It can undergo various coupling reactions to form biaryl compounds. For instance, it participates in the Suzuki-Miyaura cross-coupling reaction with aryl halides or boronic acids to yield substituted biphenyls. This application is crucial in synthesizing pharmaceuticals and agrochemicals.

Reaction TypeExample ReactionYield
Suzuki Coupling4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol with phenylboronic acid65%
Sonogashira CouplingCoupling with terminal alkynesVariable

Medicinal Chemistry

The compound has potential applications in drug discovery and development. It has been explored as a scaffold for designing inhibitors of protein-protein interactions. For instance, studies have shown that derivatives of this compound can inhibit the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy .

Material Science

Due to its boron content and phenolic structure, this compound can be utilized in developing advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and materials science.

Case Study 1: Inhibition of PD-1/PD-L1 Interaction

A study demonstrated that derivatives of This compound effectively inhibited the PD-1/PD-L1 interaction. This was achieved through structural modifications that enhanced binding affinity and selectivity . The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Synthesis of Biaryl Compounds

In another research effort, the compound was utilized in a series of Suzuki reactions to synthesize biaryl compounds with various functional groups. The results indicated that the iodophenol derivative provided high yields and selectivity for the desired products . This showcases its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism by which 4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by acting as a nucleophile, while the iodine atom serves as a leaving group. This dual functionality allows for the efficient synthesis of a wide range of organic compounds.

Comparison with Similar Compounds

3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenol

  • Structure: Boronate group at the 3-position, phenol at the 4-position.
  • Physical Properties : Melting point (mp) 96.5–98.2°C; priced at ¥12,300/g .
  • Reactivity : Lacks a leaving group (e.g., iodine), limiting its utility in cross-coupling reactions compared to the 4-iodo analog.

4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenol

  • Structure: Boronate group at the 4-position, phenol at the 3-position.
  • Physical Properties : mp 112–117°C; priced at ¥31,100/5g .
  • Reactivity : The para-boronate configuration may sterically hinder reactions, but its higher thermal stability (evidenced by higher mp) makes it suitable for high-temperature applications.

Substituent Effects

2-Chloro-3-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenol

  • Structure : Chlorine (electron-withdrawing) and methyl (electron-donating) groups at the 2- and 3-positions, respectively.
  • Reactivity : Chlorine enhances electrophilicity but reduces solubility; methyl improves steric protection of the boronate group .
  • Applications : Useful in controlled coupling reactions where steric effects moderate reactivity.

3-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenol

  • Structure : Methoxy group (electron-donating) at the 3-position.
  • Physical Properties : Molecular weight 250.1 g/mol; CAS 507462-88-6 .
  • Reactivity : Methoxy groups increase solubility in polar solvents but may deactivate the aromatic ring toward electrophilic substitution.

Steric and Functional Modifications

2,6-Di-Tert-Butyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenol

  • Structure : Bulky tert-butyl groups at the 2- and 6-positions.
  • Physical Properties : Molecular weight 332.29 g/mol; CAS 1462945-62-5 .
  • Reactivity : Steric hindrance from tert-butyl groups impedes access to the boronate, reducing reaction rates in cross-couplings but improving stability against hydrolysis.

2-Amino-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenol Hydrochloride

  • Structure: Amino group at the 2-position.
  • Physical Properties: Molecular formula C₁₂H₁₉BClNO₃; ChemSpider ID 26949476 .
  • Reactivity: The amino group enhances solubility in acidic media and enables further functionalization (e.g., amidation).

Key Findings

  • Positional Isomerism : The 4-iodo derivative’s reactivity surpasses its 3- and 4-boronate isomers due to iodine’s role as a leaving group .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, while electron-donating groups (e.g., OMe) improve solubility but reduce reactivity .
  • Steric Modifications : Bulky groups (e.g., tert-butyl) trade reactivity for stability, making them ideal for storage or stepwise syntheses .

Biological Activity

4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C12H16BIO2C_{12}H_{16}BIO_2, with a molecular weight of approximately 329.97 g/mol. It is characterized by the presence of an iodine atom and a boron-containing dioxaborolane moiety that may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that boron-containing compounds can disrupt bacterial cell membranes and inhibit cell wall synthesis. The presence of iodine may also contribute to its antimicrobial efficacy by generating reactive iodine species that damage microbial DNA and proteins.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The dioxaborolane group is known for its ability to form stable complexes with biomolecules such as proteins and nucleic acids. This property may facilitate targeted delivery to cancer cells. For example:

  • Case Study : A study demonstrated that similar dioxaborole derivatives inhibited the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The boron atom can interact with hydroxyl groups in enzyme active sites, leading to inhibition.
  • Reactive Oxygen Species (ROS) Generation : Iodine can participate in redox reactions that generate ROS, contributing to oxidative stress in target cells.
  • Cell Cycle Arrest : Some studies suggest that derivatives can induce cell cycle arrest at the G2/M phase in cancer cells.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
Enzyme InhibitionInteraction with active sites
ROS GenerationRedox reactions involving iodine

Safety and Toxicology

While investigating the biological activity of this compound, it is crucial to consider its safety profile. Preliminary data suggest that similar compounds can cause skin irritation and eye damage upon contact . Further toxicological studies are necessary to establish safe dosage levels for therapeutic applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation of iodophenol derivatives. A representative procedure involves reacting 4-iodophenol with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF under reflux . Purification often involves column chromatography or recrystallization.

Key Reaction Parameters
Catalyst: Pd(dppf)Cl₂ (1-5 mol%)
Solvent: THF, DMF, or dioxane
Temperature: 80-100°C
Base: KOAc or Cs₂CO₃

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and boron-adjacent methyl groups (δ ~1.3 ppm for pinacol methyl protons) .
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL or OLEX2 to resolve bond lengths and angles, particularly the B-O and C-I bonds .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks.

Q. What are the primary applications of this compound in organic synthesis?

The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl systems. For example, it can couple with aryl halides to construct complex scaffolds for pharmaceuticals or polymers . The iodine substituent also allows further functionalization via Ullmann or Buchwald-Hartwig amination.

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling when steric hindrance from the pinacol group limits reactivity?

  • Catalyst Screening : Bulky ligands (e.g., SPhos, XPhos) improve coupling efficiency by reducing steric clashes .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of boronate intermediates.
  • Base Selection : Mild bases (K₃PO₄) minimize deboronation side reactions.
  • Microwave Assistance : Shortens reaction time and improves yields for sluggish reactions.
Optimized Conditions
Catalyst: Pd(OAc)₂/XPhos
Solvent: DMF/H₂O (9:1)
Temperature: 100°C (microwave)
Base: K₃PO₄

Q. How should researchers resolve discrepancies between crystallographic data and computational models for this compound?

  • Refinement Protocols : Use dual refinement strategies in SHELXL (isotropic vs. anisotropic models) to address thermal motion artifacts .
  • DFT Calculations : Compare experimental bond lengths (e.g., B-O = ~1.36 Å) with density functional theory (DFT)-optimized geometries to identify outliers.
  • Twinned Data Analysis : Employ TWINLAW in OLEX2 to correct for crystal twinning, which may distort electron density maps .

Q. What strategies mitigate hydrolytic instability of the boronic ester during aqueous workup?

  • pH Control : Maintain neutral to slightly acidic conditions (pH 5-7) to prevent hydrolysis.
  • Lyophilization : Rapid freeze-drying of reaction mixtures preserves boronate integrity.
  • Protecting Groups : Temporarily mask the phenol group (e.g., as a THP ether) to reduce nucleophilic attack on boron .

Data Contradiction Analysis

Q. How to interpret conflicting NMR and X-ray data regarding substituent orientation?

  • Dynamic Effects : NMR may average conformers (e.g., rotation around the B-C bond), while X-ray captures a static snapshot. Perform variable-temperature NMR to detect conformational exchange.
  • Crystal Packing Forces : Intermolecular interactions in the solid state (e.g., hydrogen bonding) can distort geometry compared to solution-state structures.

Q. Why might Suzuki coupling yields vary significantly between similar substrates?

  • Electronic Effects : Electron-withdrawing groups (e.g., -I) on the aryl iodide partner slow oxidative addition.
  • Steric Matching : Ensure compatibility between the boronate’s pinacol group and the coupling partner’s substituents.
  • Homocoupling Byproducts : Trace oxygen or improper degassing can promote boronate dimerization. Use rigorous inert-atmosphere techniques.

Methodological Resources

  • Crystallography : SHELXL and OLEX2 for structure refinement.
  • Reaction Optimization : Review Miyaura (1995) for foundational cross-coupling protocols .
  • Spectroscopy : Compare NMR data with analogs in Enamine Ltd.’s building block catalog .

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